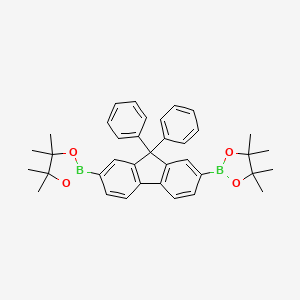

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its use in advanced material science and organic electronics. This compound is characterized by its two boronic acid pinacol ester groups attached to a fluorene core, making it a valuable precursor in the synthesis of various polymers and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 9,9-diphenyl-9H-fluorene-2,7-diboronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel, and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using reactors designed to handle larger volumes of reactants. Continuous flow chemistry can be employed to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions like oxidation and reduction, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl halide, and solvent (e.g., toluene or water).

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products include biaryl compounds, which are valuable in the synthesis of organic semiconductors, OLED materials, and other advanced materials.

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Organic Light-Emitting Diodes (OLEDs): : Used as a precursor for the synthesis of light-emitting polymers.

Polymer Solar Cells: : Employed in the creation of photoactive layers in solar cells.

Organic Field-Effect Transistors (OFETs): : Utilized in the fabrication of semiconducting layers for transistors.

Biological Research: : Investigated for potential use in bioconjugation and drug delivery systems.

Mechanism of Action

The mechanism by which this compound exerts its effects primarily involves its role as a precursor in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid pinacol ester group undergoes transmetalation with the palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl halide. This process is crucial for the formation of biaryl compounds, which are integral to the development of advanced materials.

Comparison with Similar Compounds

This compound is similar to other boronic acid pinacol esters, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). it is unique due to its phenyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics.

List of Similar Compounds

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Biological Activity

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic uses.

- Chemical Formula : C27H36B2O4

- CAS Number : 474918-36-0

- Molecular Weight : 468.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit a range of biological activities:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant. Studies have shown that similar dioxaborolanes can scavenge free radicals and reduce oxidative stress in cellular models .

- Enzyme Inhibition : The ability of the dioxaborolane group to interact with enzymes suggests potential as an inhibitor for various enzymatic reactions. For example, research into related compounds has indicated inhibition of key metabolic enzymes involved in cancer metabolism .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of similar compounds found that they effectively reduced lipid peroxidation in vitro. This suggests that 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could be beneficial in protecting cells from oxidative damage.

Case Study 2: Enzyme Interaction

In a comparative study on enzyme inhibition using fluorene derivatives, it was reported that certain dioxaborolanes significantly inhibited the activity of cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism and enhanced therapeutic efficacy when used alongside other drugs .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

2-[9,9-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40B2O4/c1-33(2)34(3,4)41-38(40-33)27-19-21-29-30-22-20-28(39-42-35(5,6)36(7,8)43-39)24-32(30)37(31(29)23-27,25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-24H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEUKQLOGUAPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.